molecular formula C21H13ClN4O4S2 B4944855 N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B4944855
M. Wt: 484.9 g/mol
InChI Key: QTXAWBGVIFSTJY-UHFFFAOYSA-N
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Description

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The thiazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with various molecular targets:

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O4S2/c22-14-6-4-12(5-7-14)16-11-32-21(23-16)25-20(31)24-19(27)18-9-8-17(30-18)13-2-1-3-15(10-13)26(28)29/h1-11H,(H2,23,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXAWBGVIFSTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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